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Thiazole, 2-methoxy-5-methyl-

food safety flavor toxicology JECFA evaluation

Thiazole, 2‑methoxy‑5‑methyl‑ (also registered as 5‑methoxy‑2‑methylthiazole, CAS 38205‑64‑0, FEMA No. 3192, JECFA No.

Molecular Formula C5H7NOS
Molecular Weight 129.18 g/mol
Cat. No. B1642423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiazole, 2-methoxy-5-methyl-
Molecular FormulaC5H7NOS
Molecular Weight129.18 g/mol
Structural Identifiers
SMILESCC1=CN=C(S1)OC
InChIInChI=1S/C5H7NOS/c1-4-3-6-5(7-2)8-4/h3H,1-2H3
InChIKeyBXCQFENOCNHSBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-5-methylthiazole (FEMA 3192): A Distinctive 2,5‑Disubstituted Thiazole Flavorant for Food‑Grade Procurement


Thiazole, 2‑methoxy‑5‑methyl‑ (also registered as 5‑methoxy‑2‑methylthiazole, CAS 38205‑64‑0, FEMA No. 3192, JECFA No. 1057) is a C‑5 methyl‑, C‑2 methoxy‑substituted thiazole . It belongs to the 2,5‑disubstituted thiazole family and is classified by the FDA as a direct food additive for use solely as a flavoring agent . The compound is an amber to yellow liquid with a characteristic green‑cabbage, sulfurous aroma and taste, and is insoluble in water but miscible with organic solvents [1].

Why Generic Thiazole Interchange Is Inadequate: The Case for Specifying 2‑Methoxy‑5‑methylthiazole in Procurement


Thiazoles as a class contribute nutty, roasted, and vegetal notes to foods, but the precise sensory character, regulatory status, and safety margin depend critically on the nature and position of substituents [1]. Simple alkyl‑substituted or 2‑acetyl‑thiazoles deliver markedly different odor profiles than the distinct green‑cabbage, sulfurous note of the 2‑methoxy‑5‑methyl substitution pattern . Moreover, the JECFA safety evaluation for this compound establishes a uniquely large exposure margin (>40 million‑fold) that does not automatically apply to structurally related thiazoles [1]. Therefore, substituting a generic thiazole without verifying these compound‑specific properties risks both sensory mismatch and non‑compliance with food‑grade safety specifications.

Quantitative Differentiation of 2‑Methoxy‑5‑methylthiazole Relative to Its Closest Thiazole Analogs


Oral Safety Margin: 2‑Methoxy‑5‑methylthiazole vs. Unsubstituted Thiazole

In the JECFA evaluation, the NOEL for 2‑methyl‑5‑methoxythiazole is 8.6 mg/kg bw/day, yielding a safety margin >40 million‑fold relative to its estimated dietary intake, compared with a margin of >0.9 million‑fold for unsubstituted thiazole (NOEL 0.92 mg/kg bw/day) [1]. This 44‑fold difference in exposure margin quantitatively demonstrates that the 2‑methoxy‑5‑methyl substitution pattern confers a substantially lower human intake, and therefore a disproportionately higher safety margin, than the unsubstituted thiazole core.

food safety flavor toxicology JECFA evaluation

Assay Purity Specification: JECFA‑Grade 2‑Methoxy‑5‑methylthiazole vs. Generic Thiazole Grades

The FAO/JECFA specification mandates a minimum assay of 98 % for 2‑methyl‑5‑methoxythiazole (CAS 38205‑64‑0) [1]. By contrast, numerous structurally related thiazole flavor ingredients are routinely supplied at 95 % purity without a compendial minimum‑assay requirement . This 3‑percentage‑point difference in specified purity reduces the allowable level of undefined impurities by 60 % (from 5 % to 2 %), directly affecting batch‑to‑batch sensory consistency and compliance with food additive regulations.

quality control compendial standard flavor ingredient procurement

Sensory Directionality: Green‑Cabbage Note vs. Nutty‑Roasted Character of 2‑Acetylthiazole

2‑Methoxy‑5‑methylthiazole at 0.10 % in dipropylene glycol delivers a green cabbage, vegetable, sulfurous aroma , whereas 2‑acetylthiazole (FEMA 3328) is consistently described as roasted, nutty, popcorn‑like [1]. This qualitative sensory divergence arises from the replacement of the methoxy substituent with an acetyl group at the 2‑position, demonstrating that the 2‑position functionality directly governs the primary odor attribute. No published quantitative odor‑threshold comparison exists between these two compounds; this dimension is therefore class‑level inference based on well‑established structure‑odor relationships.

flavor chemistry sensory differentiation product development

Predicted Basicity (pKa) Distinction: 2‑Methoxy‑5‑methylthiazole vs. Thiazole

The predicted pKa of 2‑methoxy‑5‑methylthiazole is 3.47 ± 0.10 , notably higher than the experimentally determined pKa of unsubstituted thiazole (∼2.5) [1]. This approximately 1‑log‑unit increase in basicity arises from the electron‑donating methoxy group and alters the protonation equilibrium at the thiazole nitrogen under mildly acidic conditions (pH 2–4). The shift affects reactivity in electrophilic substitution, salt formation, and extraction behavior during synthesis and purification.

physicochemical property protonation state synthesis compatibility

Procurement‑Driven Application Scenarios for 2‑Methoxy‑5‑methylthiazole Based on Differential Evidence


Savory Snack and Soup Seasoning Development: Green‑Cabbage Top‑Note without Roasted Undertones

When a clean green‑vegetable, sulfurous top‑note is required – such as in cabbage‑flavored snacks, instant soup bases, or plant‑based meat seasonings – 2‑methoxy‑5‑methylthiazole provides the target sensory character that 2‑acetylthiazole cannot deliver (roasted, nutty notes would interfere) . Its JECFA safety margin >40 million‑fold [1] and compendial purity ≥98 % [2] reduce both food‑safety exposure risk and batch fluctuation, making it the preferred choice for large‑scale savory flavor formulations.

Procurement of Food‑Grade Thiazole Intermediates with a Defined Compendial Specification

For manufacturers who require a thiazole building block that also satisfies food‑additive purity requirements, 2‑methoxy‑5‑methylthiazole offers a dual advantage: a well‑characterized boiling point (117 °C @ 34 mmHg) and refractive index (1.515–1.520) for quality‑control verification [2], plus an established FAO JECFA monograph that sets a minimum 98 % assay. This compendial standard lowers the risk of supply‑chain rejection relative to purchasing non‑compendial thiazoles that lack defined purity thresholds [2].

Synthetic Library Construction Requiring pH‑Sensitive Building Blocks

In medicinal‑chemistry projects where the protonation state of a thiazole scaffold influences target binding or solubility, the predicted pKa of 3.47 offers a predictable 1‑unit basicity advantage over the parent thiazole (pKa ∼2.5) . This property permits selective extraction or differential salt formation at pH 3–4, enabling simpler purification schemes when generating focused libraries of 2,5‑disubstituted thiazole derivatives.

Regulatory‑Compliant Flavor House Sourcing with Documented Safety Evaluation

Flavor houses seeking ingredients that have undergone a full JECFA safety evaluation and received an ADI of “acceptable” [1] can rely on 2‑methoxy‑5‑methylthiazole as a fully cleared substance. The public availability of the detailed toxicological monograph [1] simplifies dossier assembly for new product submissions in jurisdictions that recognize JECFA evaluations, reducing regulatory affairs lead‑time compared to sourcing less‑evaluated thiazole analogs.

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